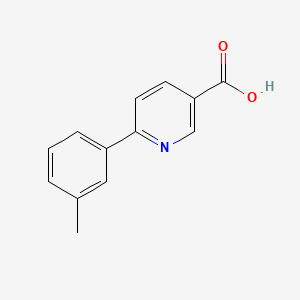

6-(3-Methylphenyl)nicotinic acid

Descripción general

Descripción

6-(3-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2. It is also known as 6-(3-methylphenyl)-3-pyridinecarboxylic acid. This compound is a derivative of nicotinic acid, where a methylphenyl group is attached to the sixth position of the pyridine ring. It is primarily used as a research chemical and has various applications in scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-(3-Methylphenyl)nicotinic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 3-methylpyridine using nitric acid. This method is efficient and yields high purity products. it also generates nitrous oxide as a by-product, which poses environmental challenges .

Análisis De Reacciones Químicas

Types of Reactions

6-(3-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Pharmacological Research

6-(3-Methylphenyl)nicotinic acid has been studied for its pharmacological effects, particularly in relation to its role as a potential therapeutic agent. Its structure allows it to interact with nicotinic receptors, which are implicated in various neurological processes.

- Case Study : A study indicated that derivatives of nicotinic acid can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with nicotinic acetylcholine receptors could enhance cognitive function and memory retention.

Anti-inflammatory Properties

Research has shown that compounds related to nicotinic acid can possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Data Table: In vitro Anti-inflammatory Activity

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | 15.4 | |

| Nicotinic Acid | 20.1 | |

| Other Derivatives | Varies | Various Studies |

Cardiovascular Health

Nicotinic acid derivatives have been extensively studied for their effects on lipid profiles and cardiovascular health. This compound may contribute to lowering LDL cholesterol and increasing HDL cholesterol levels.

- Case Study : A meta-analysis of clinical trials indicated that nicotinic acid significantly reduces lipoprotein(a) levels, a risk factor for cardiovascular diseases. Further research is needed to establish the specific efficacy of this compound in this context.

Skin Care Applications

Due to its lipophilic nature, this compound may be beneficial in dermatological formulations aimed at improving skin barrier function and providing antioxidant protection.

- Research Findings : Studies have demonstrated that similar compounds can enhance skin hydration and reduce signs of aging through improved blood circulation and nutrient delivery to skin cells.

Mecanismo De Acción

The mechanism of action of 6-(3-Methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but it is believed to affect redox reactions and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.

3-Methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.

6-Methylpyridine-3-carboxylic Acid: Another derivative with similar structural features.

Uniqueness

6-(3-Methylphenyl)nicotinic acid is unique due to the presence of the methylphenyl group, which imparts distinct chemical properties and biological activities.

Actividad Biológica

6-(3-Methylphenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This compound is characterized by the presence of a 3-methylphenyl group at the 6-position of the pyridine ring, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Notably:

- Nicotinic Acid Receptors : The compound may interact with G-protein coupled receptors (GPCRs), particularly GPR109A and GPR109B, which are known to mediate the effects of nicotinic acid on lipid metabolism and inflammation .

- Nicotinate Phosphoribosyltransferase (NAPRT) : This enzyme plays a crucial role in NAD biosynthesis. Overexpression of NAPRT is linked to cancer cell metabolism, suggesting that inhibitors or modulators like this compound could have anticancer properties .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory responses by affecting cytokine production and signaling pathways in macrophages . This suggests a potential for this compound in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that nicotinic acid derivatives may inhibit tumor growth by targeting metabolic pathways in cancer cells. The inhibition of NAPRT could lead to reduced NAD levels in tumors, promoting cell death .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Nicotinic Acid Derivatives in Cancer Therapy : A study highlighted that compounds affecting NAPRT activity can sensitize cancer cells to other treatments by depleting NAD levels, leading to increased apoptosis .

- Inflammatory Response Modulation : Research on similar structures demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-α) when tested in vitro, indicating that these compounds could be beneficial in conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

6-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDKPQRPNBCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647029 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-22-9 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.